![molecular formula C16H12BrF2NO B1469349 5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole CAS No. 1337532-54-3](/img/structure/B1469349.png)
5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole
Vue d'ensemble
Description
The compound “5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole” is a complex organic molecule. It contains an indole ring, which is a significant heterocyclic system in natural products and drugs . The indole ring plays a main role in cell biology and has various biologically vital properties . The compound also contains bromine, fluorine, and acetyl groups, which can significantly influence its properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the indole ring, the bromine and fluorine atoms, and the acetyl group. Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature . The bromine and fluorine atoms are halogens, which are known for their high electronegativity and can significantly influence the compound’s reactivity and properties.Applications De Recherche Scientifique
Antimicrobial Activity
5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole derivatives exhibit significant antimicrobial properties. Studies have shown the effectiveness of these compounds against various bacterial and fungal strains. For instance, new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole have demonstrated high antibacterial activity (Mageed, El- Ezabi, & Khaled, 2021). Additionally, compounds containing 3-bromo-2,5-dihydro-1H-2,5-pyrroledione and indole substructures have shown antibacterial activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria, suggesting a unique mechanism of action that could be significant in overcoming existing resistance mechanisms (Mahboobi, Eichhorn, Winkler, Sellmer, & Möllmann, 2008).
Pharmaceutical Applications
The synthesis and structural studies of derivatives of 5-bromo-1H-indole have led to the development of novel compounds with potential pharmaceutical applications. For example, the reaction between 5-bromo-1H-indole and various compounds has resulted in the synthesis of new substances, such as 5-bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole, which have potential for pharmaceutical use due to their unique structural characteristics (Zhao-chan, 2013). Further, 5-bromo-1H-indole derivatives have been used in the development of novel serotonin receptor antagonists, like SUVN-502, for the potential treatment of cognitive disorders, demonstrating the versatility of these compounds in drug discovery (Nirogi et al., 2017).
Crystallography and Structural Analysis
Crystallographic and structural analysis of 5-bromo-1H-indole derivatives have provided insights into their molecular structure and interactions. Studies involving X-ray diffraction and DFT (Density Functional Theory) have been conducted to understand the molecular structure of compounds like 3-trifluoroacetyloxime substituted 7-acetamido-2-aryl-5-bromoindoles, revealing intricate details about hydrogen bonding networks and π-stacking of the indole moiety (Mphahlele, 2018). Such structural analyses are crucial in the development of new drugs and materials.
Synthesis and Chemical Reactions
The synthesis and chemical reactions of 5-bromo-1H-indole derivatives have been extensively studied, leading to the creation of novel compounds. Techniques like Fischer Cyclization and Sonogashira cross-coupling have been employed to synthesize complex heterocycles containing 5-bromo-1H-indole frameworks, demonstrating the compound's versatility in organic synthesis (Alekseyev, Amirova, & Terenin, 2015). These synthetic methodologies are pivotal in medicinal chemistry for the creation of new therapeutic agents.
Orientations Futures
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future research directions could involve investigating the biological activities of “5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole” and its potential applications in medicine.
Propriétés
IUPAC Name |
1-(5-bromo-2,3-dihydroindol-1-yl)-2-(2,5-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF2NO/c17-12-1-4-15-10(7-12)5-6-20(15)16(21)9-11-8-13(18)2-3-14(11)19/h1-4,7-8H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABCKUZSJTWHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)C(=O)CC3=C(C=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

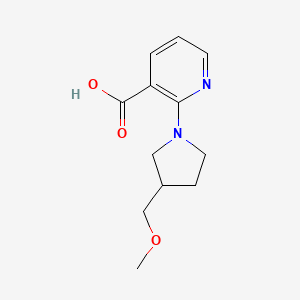
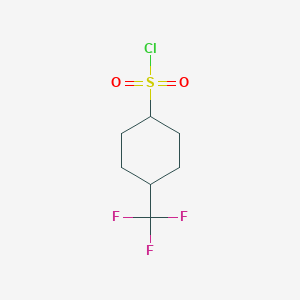
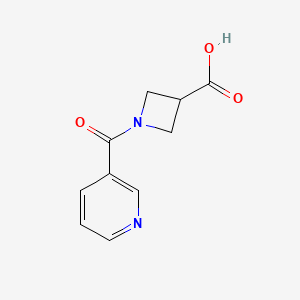
![1-{[(3-Methylbutyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469270.png)

![1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469274.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469275.png)
![2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid](/img/structure/B1469279.png)
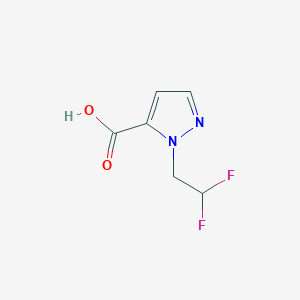
![1-{[4-(Propan-2-yl)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469284.png)
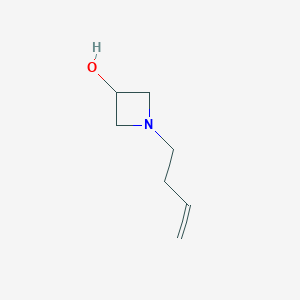
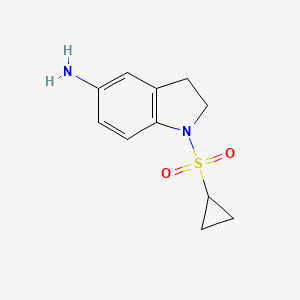
![4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B1469288.png)
![(1-cyclopropyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1469289.png)